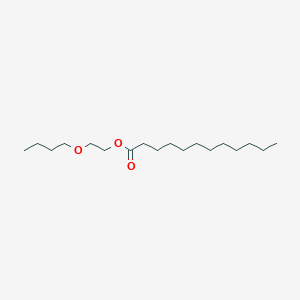

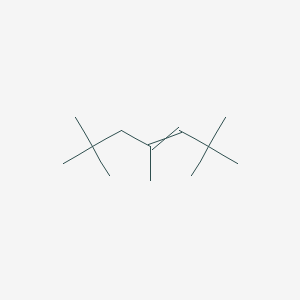

2,2-Bis(4-methylphenyl)hexafluoropropane

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of fluorine-containing diamines, closely related to 2,2-Bis(4-methylphenyl)hexafluoropropane, involves a two-step process starting from 2,2-bis(4-hydroxyphenyl)hexafluoropropane. This compound undergoes condensation with p-chloronitrobenzene in the presence of potassium carbonate, yielding nitrophenol derivatives, which are then reduced to diamines using hydrazine monohydrate/Pd—C. These diamines are crucial intermediates for producing high-performance fluorine-containing polyamides and copolyamides through direct polycondensation with various aromatic diacids (Liaw & Wang, 1996).

Molecular Structure Analysis

The molecular structure of related fluorine-containing compounds exhibits characteristics that confer high thermal stability and crystallinity. X-ray diffraction studies of these compounds reveal their crystalline nature, except for certain polyamides which display amorphous properties. The fluorinated segments within the polymer backbone significantly influence the polymer's physical properties, including solubility in polar aprotic solvents and glass transition temperatures, which range from 221–253°C for the aromatic polyamides derived from these diamines (Liaw & Wang, 1996).

Chemical Reactions and Properties

The chemical reactivity of 2,2-Bis(4-methylphenyl)hexafluoropropane derivatives allows for the formation of various high-performance polymers. These polymers exhibit remarkable resistance to thermal degradation, with no mass loss observed below 350°C, and a 10% loss of mass occurring above 467°C in nitrogen. Such thermal stability is pivotal for materials used in high-temperature applications (Liaw & Wang, 1996).

Physical Properties Analysis

The physical properties of polymers synthesized from this compound are notable for their crystallinity, high thermal stability, and excellent solubility in polar aprotic solvents. These characteristics are essential for the production of materials that require high performance under extreme conditions, including aerospace and electronic applications. The glass transition temperatures of these materials further underscore their suitability for high-temperature applications (Liaw & Wang, 1996).

Chemical Properties Analysis

The introduction of fluorine atoms into the polymer structure significantly enhances the material's chemical properties. This includes increased resistance to solvents and chemicals, lower dielectric constants, and improved barrier properties against moisture and gases. Such chemical properties make these materials ideal for use in specialized applications that require exceptional performance characteristics (Liaw & Wang, 1996).

Applications De Recherche Scientifique

Hydrogen-Bonded Organic Frameworks (HOFs)

- Scientific Field : Crystallography and Material Science .

- Application Summary : 2,2-Bis(4-methylphenyl)hexafluoropropane (Bmphfp) is used in the creation of Hydrogen-Bonded Organic Frameworks (HOFs). HOFs have potential applications in gas storage, separation, as catalysts, and chemical sensors .

- Methods of Application : Bmphfp forms a one-dimensional hydrogen-bonded chain in the crystal structure. The HOFs based on carboxylic acids can be modified or rebuilt by salt formation with various organic bases .

- Results or Outcomes : The crystal structures of Bmphfp pyridinium and ethylenediammonium salts were reported with a focus on the differences in the hydrogen-bonding patterns .

Endocrine Disruptors

- Scientific Field : Biochemistry and Pharmacology .

- Application Summary : Bisphenol A derivatives, including 2,2-Bis(4-methylphenyl)hexafluoropropane, are recognized as endocrine disruptors based on their complex effects on estrogen receptor (ER) signaling .

- Methods of Application : A radioligand competitive binding assay was used to screen a chemical library of bisphenol derivatives. Many of the compounds identified showed intriguing dual activities as both ER agonists and ER antagonists .

- Results or Outcomes : The study proposed that bisphenol derivatives act as coactivator-binding inhibitors (CBIs), presenting critical insight for the future development of ER signaling-based drugs and their potential to function as endocrine disruptors .

Gas Separation Membrane

- Scientific Field : Chemical Engineering .

- Application Summary : 2,2-Bis(4-methylphenyl)hexafluoropropane can be used as a gas separation membrane due to its good separation performance and high plasticization resistance to carbon dioxide .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The specific results or outcomes were not detailed in the source .

Organic Salt Formation

- Scientific Field : Chemistry .

- Application Summary : 2,2-Bis(4-methylphenyl)hexafluoropropane (Bmphfp) can be used to form organic salts with various amines .

- Methods of Application : The crystal structures of Bmphfp pyridinium and ethylenediammonium salts are reported with a focus on the differences in the hydrogen-bonding patterns .

- Results or Outcomes : The crystals of compound 1 contain neutral and anionic Bmphfp molecules, and form a one-dimensional hydrogen-bonded chain motif .

Gas Separation Membrane

- Scientific Field : Chemical Engineering .

- Application Summary : 2,2-Bis(4-methylphenyl)hexafluoropropane can be used as a gas separation membrane due to its good separation performance and high plasticization resistance to carbon dioxide .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The specific results or outcomes were not detailed in the source .

Organic Salt Formation

- Scientific Field : Chemistry .

- Application Summary : 2,2-Bis(4-methylphenyl)hexafluoropropane (Bmphfp) can be used to form organic salts with various amines .

- Methods of Application : The crystal structures of Bmphfp pyridinium and ethylenediammonium salts are reported with a focus on the differences in the hydrogen-bonding patterns .

- Results or Outcomes : The crystals of compound 1 contain neutral and anionic Bmphfp molecules, and form a one-dimensional hydrogen-bonded chain motif .

Gas Separation Membrane

- Scientific Field : Chemical Engineering .

- Application Summary : 2,2-Bis(4-methylphenyl)hexafluoropropane can be used as a gas separation membrane due to its good separation performance and high plasticization resistance to carbon dioxide .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The specific results or outcomes were not detailed in the source .

Propriétés

IUPAC Name |

1-[1,1,1,3,3,3-hexafluoro-2-(4-methylphenyl)propan-2-yl]-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F6/c1-11-3-7-13(8-4-11)15(16(18,19)20,17(21,22)23)14-9-5-12(2)6-10-14/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWEIAGSMFHSSES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60347468 | |

| Record name | 2,2-Bis(4-methylphenyl)hexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60347468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Bis(4-methylphenyl)hexafluoropropane | |

CAS RN |

1095-77-8 | |

| Record name | 1,1′-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]bis[4-methylbenzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1095-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Bis(4-methylphenyl)hexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60347468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, 1,1'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[4-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.187 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.